N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a p-tolylthio-substituted butanamide chain. The p-tolylthio substituent introduces a sulfur atom, which may enhance bioavailability and modulate binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-4-7-16(8-5-14)29-12-2-3-19(25)22-21-24-23-20(28-21)15-6-9-17-18(13-15)27-11-10-26-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNRLKVFTUKERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide is a compound of interest due to its potential biological activities, particularly in anticancer research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : Imparts unique chemical properties and biological activity.
- 1,3,4-Oxadiazole ring : Known for its pharmacological significance.
- p-Tolylthio group : Enhances lipophilicity and may influence biological interactions.
Molecular Formula
Molecular Weight
Anticancer Properties
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer activities. The specific compound under discussion has shown promise in various studies:
- Mechanism of Action :
-
Efficacy Against Cancer Cell Lines :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example:
Comparative Analysis of Anticancer Activity
Additional Biological Activities
Beyond anticancer properties, there are indications that the compound may possess other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Related compounds have exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the cytotoxicity of various oxadiazole derivatives against a panel of cancer cell lines using the MTT assay. The results indicated that the compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin and erlotinib .
Study 2: Molecular Docking Studies
Molecular docking studies have suggested a strong binding affinity of this compound to target proteins involved in cancer progression. The binding energy values were significantly lower than those of non-active compounds, indicating a high likelihood of effective interaction .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The following findings demonstrate the effectiveness of similar compounds:
- Telomerase Inhibition : Compounds with 1,3,4-oxadiazole derivatives have shown significant telomerase inhibitory activity against various cancer cell lines. For instance, derivatives with IC50 values around 2.3 µM were reported against gastric cancer cell lines .
- Cytotoxicity : A series of synthesized derivatives exhibited cytotoxic effects on leukemia and melanoma cell lines. One notable compound demonstrated a MID GI50 value of 2.09, outperforming established anticancer drugs such as bendamustine .
- Broad-Spectrum Antiproliferative Activity : A sulfonamide derivative containing oxadiazole was tested against multiple cancer types and showed over 90% inhibition in breast and melanoma cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that incorporate various building blocks:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones or hydrazides.
- Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety : This can be synthesized from commercially available precursors through electrophilic aromatic substitution.
- Final Coupling Reactions : The thioether linkage is formed via nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds related to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide:
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring exhibits nucleophilic and electrophilic reactivity, influenced by its electron-deficient nature. Key reactions include:
Nucleophilic Substitution
-
Hydrolysis : Under acidic or alkaline conditions, the oxadiazole ring undergoes hydrolysis. For example, in 6M HCl at reflux, the oxadiazole ring opens to form a hydrazide intermediate, which further degrades to carboxylic acids .
-
Thiolysis : Reactions with thiols (e.g., p-toluenethiol) in the presence of bases yield thioamide derivatives via nucleophilic attack at the C-2 position .
p-Tolylthio Group Transformations
The p-tolylthio (–S–C₆H₄–CH₃) group participates in oxidation and substitution reactions:
Oxidation to Sulfoxide/Sulfone
-
Treatment with H₂O₂/CH₃COOH at 25°C selectively oxidizes the thioether to sulfoxide (R–SO–R'), while mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the sulfone (R–SO₂–R') .
Example :
Radical Reactions
-
Under UV light and AIBN initiation, the thioether undergoes C–S bond cleavage to generate thiyl radicals, which dimerize or react with alkenes .
Amide Bond Reactivity
The butanamide linker (–CONH–) is susceptible to hydrolysis and enzymatic cleavage:
Acid/Base Hydrolysis
Enzymatic Degradation
-
Esterase-mediated hydrolysis : Porcine liver esterase (PLE) selectively cleaves the amide bond at pH 7.4, producing 4-(p-tolylthio)butanoic acid and the oxadiazole amine .
Dihydrobenzo[dioxin] Ring Stability
The 2,3-dihydrobenzo[dioxin] system is resistant to most electrophiles but undergoes ring-opening under extreme conditions:
Acid-Catalyzed Ring Opening
-
In conc. H₂SO₄ , the dioxin ring cleaves to form a diol intermediate, which dehydrates to yield a catechol derivative .
Coupling Reactions
-
Buchwald–Hartwig amination : Reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(OAc)₂/Xantphos to introduce aryl groups at the oxadiazole C-5 position .
Table 1: Oxidation of the p-Tolylthio Group
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂/CH₃COOH | 25°C, 2 h | Sulfoxide | 85 |
| mCPBA/CH₂Cl₂ | 0°C → rt, 6 h | Sulfone | 78 |
| O₂/CuCl | 60°C, 12 h | Sulfonic acid | 62 |
Table 2: Hydrolysis of the Amide Bond
| Conditions | Product(s) | Yield (%) |
|---|---|---|
| 2M NaOH, 80°C, 4 h | 4-(p-Tolylthio)butanoic acid | 92 |
| 6M HCl, reflux, 8 h | Oxadiazole hydrazide | 88 |
| PLE, pH 7.4, 37°C, 24 h | Oxadiazole amine | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Analogues
Compounds with 1,3,4-oxadiazole cores are widely studied for their biological activities. For example:
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c): Synthesized via coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles (9a-f), these derivatives exhibit improved yields (60–75%) under mild conditions (Cs₂CO₃, DMF, room temperature) compared to traditional methods. Their structural divergence lies in the benzooxazinone ring instead of dihydrodioxin, which may alter solubility and target selectivity .
Dihydrobenzo[d]dioxin and Benzo-Fused Heterocycles
- (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m): This compound shares the dihydrobenzo[d]dioxin motif but incorporates a thiazolidinone ring instead of oxadiazole.
Butanamide Derivatives with Thioether Substituents
- (R/S)-N-[(Stereo-specific isomers)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide (m, n, o): These pharmacopeial compounds feature a butanamide backbone but diverge significantly in substituents (e.g., phenoxyacetamido, hydroxy groups).
Research Findings and Implications
- Synthetic Efficiency: The target compound’s oxadiazole core may offer synthetic advantages over thiazolidinone derivatives (e.g., compound 9m) due to higher yields reported for analogous oxadiazole systems .
- Bioactivity Potential: The p-tolylthio group distinguishes the target compound from pharmacopeial butanamides, which lack sulfur-based substituents. This moiety could enhance interactions with cysteine-rich biological targets .
- Structural Optimization: Replacing the dihydrodioxin ring with benzooxazinone (as in 7a-c) may improve aqueous solubility, albeit at the cost of reduced lipophilicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide, and how can purity be validated?
- Methodology :
- Route A : Coupling of pre-synthesized oxadiazole intermediates (e.g., 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-amine) with activated carboxylic acid derivatives (e.g., 4-(p-tolylthio)butanoic acid chloride) in anhydrous pyridine .
- Route B : Cyclization of thiosemicarbazide precursors using dehydrating agents like POCl₃ or H₂SO₄ to form the oxadiazole ring .
- Validation : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and ESI-MS for molecular weight verification .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology :
- Prioritize assays aligned with structural analogs (e.g., oxadiazole-based PARP inhibitors or adenylyl cyclase modulators) .
- Use enzyme inhibition assays (e.g., PARP-1/2 or AC1/8) with positive controls (e.g., olaparib for PARP). IC₅₀ values should be calculated using dose-response curves (4-parameter logistic model) .
- Include cytotoxicity profiling (e.g., MTT assay on HEK-293 or HepG2 cells) to assess selectivity .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
- Methodology :
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC at 0, 24, and 48 hours .
- Hydrolytic stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 72 hours; quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodology :
- Substitution patterns : Systematically vary the p-tolylthio group (e.g., replace with halogens, electron-withdrawing groups) and evaluate effects on target binding using molecular docking (AutoDock Vina) .
- Oxadiazole ring modifications : Introduce methyl or trifluoromethyl groups to the 1,3,4-oxadiazole core and assess metabolic stability in microsomal assays (human liver microsomes, 1 µM NADPH) .
- Data integration : Use multivariate analysis (e.g., PCA or PLS) to correlate physicochemical properties (logP, polar surface area) with activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Assay standardization : Replicate conflicting studies using identical conditions (e.g., enzyme concentration, incubation time) and controls .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) for target engagement .
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting assay results) .
Q. How can computational methods enhance the design of analogs targeting specific enzymes?
- Methodology :
- Reaction path prediction : Use quantum chemical calculations (Gaussian 16) to model transition states and identify energetically favorable modifications .
- Dynamic docking : Simulate protein-ligand interactions over time (GROMACS) to account for conformational flexibility in adenylyl cyclases .
- ADMET prediction : Apply tools like SwissADME or ADMETLab to prioritize analogs with optimal bioavailability and low hepatotoxicity .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- Methodology :
- CRISPR/Cas9 knockout : Generate AC1/8-deficient HEK-293 cells and compare compound efficacy to wild-type cells .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify downstream pathways (e.g., cAMP/PKA signaling) .
- Inhibitor rescue experiments : Co-administer pathway-specific inhibitors (e.g., H-89 for PKA) to confirm target specificity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
